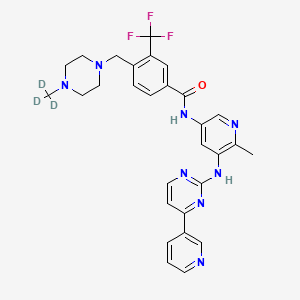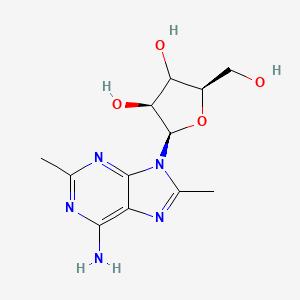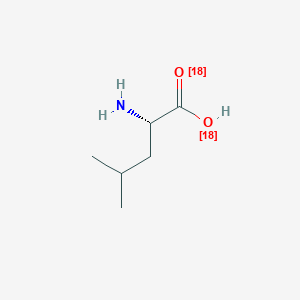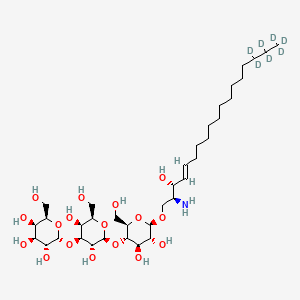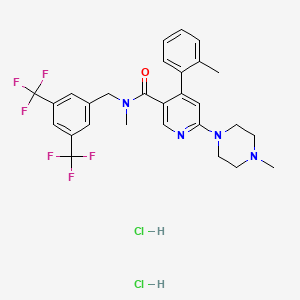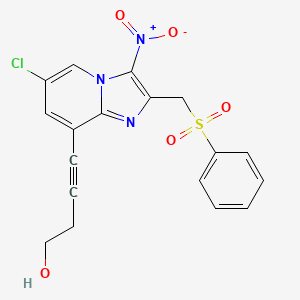
Antitrypanosomal agent 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitrypanosomal agent 4 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease includes human African trypanosomiasis (sleeping sickness) and Chagas disease, which are prevalent in sub-Saharan Africa and Latin America, respectively . The need for new antitrypanosomal agents arises from the toxicity and resistance associated with current treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 4 involves the functionalization of a 2-arylquinazoline scaffoldKey steps involve the use of hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H2O2) as an oxidant .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Antitrypanosomal agent 4 undergoes various chemical reactions, including:
Oxidation: Involving the use of H2O2 as an oxidant.
Substitution: Functionalization at the 4-position of the quinazoline scaffold.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and dimethyl sulfoxide (DMSO).
Substitution: Hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores.
Major Products: The major products formed from these reactions are derivatives of the 2-arylquinazoline scaffold with enhanced antitrypanosomal activity .
Aplicaciones Científicas De Investigación
Antitrypanosomal agent 4 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the structure-activity relationship of antitrypanosomal agents.
Biology: Investigated for its effects on Trypanosoma species and its potential to overcome drug resistance.
Medicine: Potential therapeutic agent for treating human African trypanosomiasis and Chagas disease.
Mecanismo De Acción
Antitrypanosomal agent 4 exerts its effects through multiple mechanisms:
Nitric Oxide (NO) Production: Enhances the susceptibility of trypanosomatids to NO.
Reactive Oxygen Species (ROS) Production: Promotes ROS production, leading to oxidative stress in the parasites.
Antifolate Activity: Acts as an antifolate agent, disrupting folate metabolism in the parasites.
Comparación Con Compuestos Similares
- Methionyl-tRNA Synthetase Inhibitors
- Nitro-reductase Inhibitors
- Phosphodiesterase Inhibitors
- Pteridine Reductase 1 Inhibitors
- Rhodesain Inhibitors
Uniqueness: Antitrypanosomal agent 4 is unique due to its multi-faceted mechanism of action, combining NO and ROS production with antifolate activity. This makes it a potent and selective agent against Trypanosoma species .
Propiedades
Fórmula molecular |
C18H14ClN3O5S |
|---|---|
Peso molecular |
419.8 g/mol |
Nombre IUPAC |
4-[2-(benzenesulfonylmethyl)-6-chloro-3-nitroimidazo[1,2-a]pyridin-8-yl]but-3-yn-1-ol |
InChI |
InChI=1S/C18H14ClN3O5S/c19-14-10-13(6-4-5-9-23)17-20-16(18(22(24)25)21(17)11-14)12-28(26,27)15-7-2-1-3-8-15/h1-3,7-8,10-11,23H,5,9,12H2 |
Clave InChI |
HKWIKOKCHZCBBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(N3C=C(C=C(C3=N2)C#CCCO)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


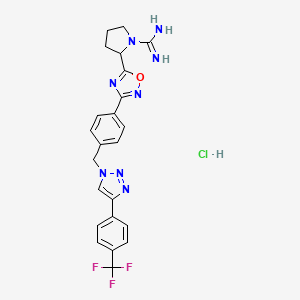
![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)
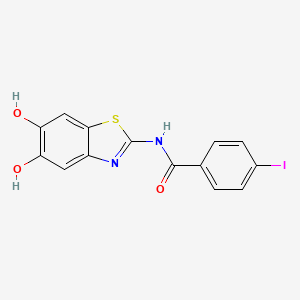

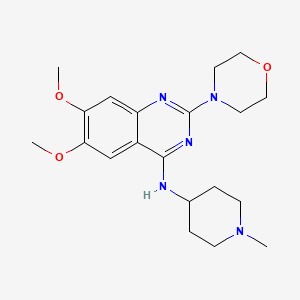
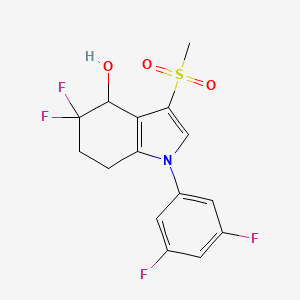
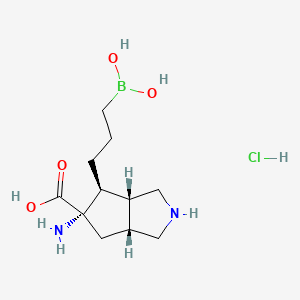
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

